2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl-
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Overview
Description
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an acetyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, conjugate addition reactions with organocopper nucleophiles can yield various substituted cyclopentenones .
Scientific Research Applications
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- involves its interaction with molecular targets and pathways. As an electrophile, it can react with nucleophiles in biological systems, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: This compound shares the cyclopentenone ring structure but lacks the acetyloxy and methyl substitutions.
Cyclohexenone: Similar in structure but with a six-membered ring instead of a five-membered ring.
Cyclopropenone: Contains a three-membered ring, making it structurally different but functionally similar in some reactions.
Uniqueness
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These unique features make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
55444-07-0 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(4-methyl-2-oxocyclopent-3-en-1-yl) acetate |
InChI |
InChI=1S/C8H10O3/c1-5-3-7(10)8(4-5)11-6(2)9/h3,8H,4H2,1-2H3 |
InChI Key |
GMJJXIJTRHSHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C1)OC(=O)C |
Origin of Product |
United States |
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